(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Description
(Z)-N-(3-Ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative characterized by:
- A benzo[d]thiazole core fused with a second benzo[d]thiazol-2(3H)-ylidene moiety.
- Substituents: 3-ethyl and 4,7-dimethoxy groups on the thiazol-2(3H)-ylidene ring, and a carboxamide at position 6 of the benzothiazole ring.
- Z-configuration, which influences stereoelectronic properties and biological interactions.
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-4-22-16-13(24-2)7-8-14(25-3)17(16)27-19(22)21-18(23)11-5-6-12-15(9-11)26-10-20-12/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFPLOSDLUDCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. Its unique structure, characterized by multiple methoxy groups and a thiazole ring, suggests significant potential in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 398.46 g/mol. The structure includes:
- A benzo[d]thiazole moiety.
- Multiple methoxy groups which enhance solubility and biological activity.
- An amide functional group that contributes to its reactivity.
Anticancer Activity
Research has indicated that compounds within the benzo[d]thiazole family exhibit anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showcasing IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazole Derivative A | MCF-7 | 5.0 | Apoptosis |
| Thiazole Derivative B | HeLa | 4.5 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiazole derivatives can exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Urease Inhibition
Recent studies have highlighted the compound's potential as a urease inhibitor, which is relevant for treating conditions like urease-related infections and gastric ulcers. The inhibition of urease can lead to decreased ammonia production, thereby mitigating the harmful effects associated with high ammonia levels.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole ring and substitution patterns significantly influence biological activity. Electron-withdrawing groups at specific positions enhance potency, while bulky substituents may reduce efficacy.
- Positioning of Substituents : Non-bulky electron-withdrawing groups are preferred at ortho positions on the phenyl ring.
- Ring Modifications : Changes to the thiazole ring structure can lead to variations in activity profiles against different biological targets.
Case Studies
A notable study involved synthesizing a series of thiazole derivatives and evaluating their anticancer activity against Plasmodium falciparum. The results indicated that structural modifications could lead to compounds with high antimalarial potency while maintaining low cytotoxicity towards HepG2 liver cells .
Another investigation focused on the leishmanicidal activity of phthalimido-thiazoles, demonstrating that hybridization with other active scaffolds could yield compounds with enhanced efficacy against Leishmania species .
Comparison with Similar Compounds
Structural Analysis of Benzothiazole Derivatives
Benzothiazoles are privileged scaffolds in drug design due to their aromaticity, planarity, and ability to engage in hydrogen bonding. Key structural analogs include:
Functional Group Influence: Carboxamide vs. Thioamide
The target’s carboxamide group distinguishes it from thioamide-containing analogs (e.g., hydrazinecarbothioamides in ). Key differences:
- Solubility : Carboxamides generally exhibit higher aqueous solubility than thioamides due to stronger hydrogen bonding .
- Metabolic Stability : Thioamides are prone to oxidation, whereas carboxamides may resist enzymatic degradation, enhancing bioavailability.
- Binding Affinity : Carboxamides can form stronger interactions with polar residues in target proteins compared to thioamides.
Substituent Effects on Physicochemical Properties
The 3-ethyl and 4,7-dimethoxy groups on the target compound influence its electronic and steric profile:
- Ethyl Group : Introduces steric bulk, which may hinder rotation and stabilize the Z-configuration.
Comparatively, bromo and methyl substituents in quinazolinone derivatives () increase molecular weight and lipophilicity, affecting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
